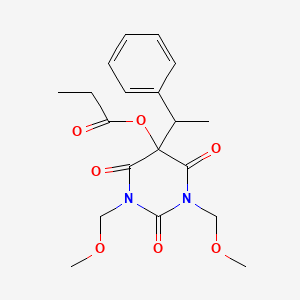
1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid is a synthetic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anesthetics. This particular compound is characterized by its unique structural features, which include methoxymethyl and propionoxy groups attached to the barbituric acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid typically involves multi-step organic reactions. The starting materials often include barbituric acid derivatives, which undergo alkylation and esterification reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
化学反应分析
Types of Reactions
1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学研究应用
1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, including potential sedative and anesthetic effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptor subunits, which modulate chloride ion channels and neuronal excitability.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Known for its use as a short-acting sedative.
Uniqueness
1,3-Bis(methoxymethyl)-5-propionoxy-5-(1-phenylethyl)barbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. These modifications can affect its solubility, metabolism, and interaction with biological targets.
属性
CAS 编号 |
37431-41-7 |
|---|---|
分子式 |
C19H24N2O7 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
[1,3-bis(methoxymethyl)-2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C19H24N2O7/c1-5-15(22)28-19(13(2)14-9-7-6-8-10-14)16(23)20(11-26-3)18(25)21(12-27-4)17(19)24/h6-10,13H,5,11-12H2,1-4H3 |
InChI 键 |
DKSLPFNFRDNYJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(C(=O)N(C(=O)N(C1=O)COC)COC)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




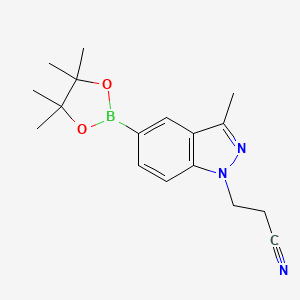
dimethyl-](/img/structure/B13980061.png)
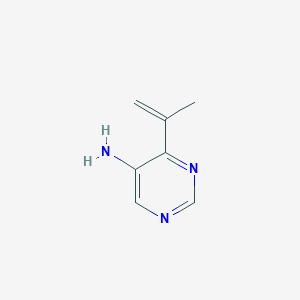

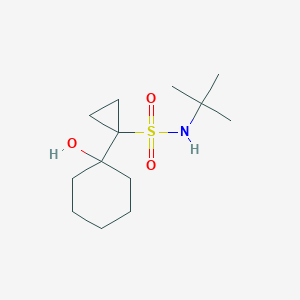
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)
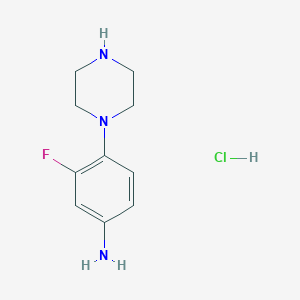


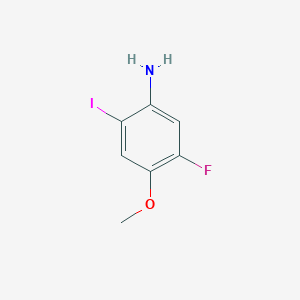
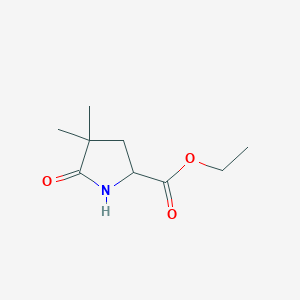
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
